molecular formula C8H11BrN2O3 B2607339 ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate CAS No. 1207431-91-1

ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate

Cat. No.: B2607339
CAS No.: 1207431-91-1
M. Wt: 263.091
InChI Key: QZZAPVACMLDERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate reflects its substituent positions and functional groups. The pyrazole ring is numbered such that the bromine atom occupies position 5, the ethoxy group is at position 3, and the ester moiety is at position 4. The molecular formula is C₈H₁₁BrN₂O₃ , with a molecular weight of 263.09 g/mol . Key structural features include:

Property Value
IUPAC Name This compound
Molecular Formula C₈H₁₁BrN₂O₃
Molecular Weight 263.09 g/mol
CAS Registry Number 1207431-91-1

The ester group (-COOEt) and ethoxy (-OEt) substituents introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Crystallographic Studies and X-ray Diffraction Patterns

While no experimental X-ray diffraction data for this specific compound is available in the provided sources, crystallographic methodologies for related pyrazole derivatives offer insights. For example, ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate (a structural analog) crystallizes in a triclinic system with space group P1̄, lattice parameters a = 10.5986(5) Å, b = 11.5298(5) Å, c = 13.5386(6) Å, and angles α = 102.694°, β = 102.999°, γ = 108.918°. Standard X-ray powder diffraction protocols involve Geiger counter diffractometers, Miller index assignments, and refinement of lattice constants. For this compound, computational models predict a planar pyrazole ring with dihedral angles influenced by substituents.

Spectroscopic Characterization

Infrared (IR) Spectral Analysis of Functional Groups

IR spectroscopy identifies key functional groups:

  • C=O stretch (ester): ~1710–1740 cm⁻¹.
  • C-O stretch (ethoxy and ester): ~1250–1050 cm⁻¹.
  • N-H stretch (pyrazole): ~3200–3100 cm⁻¹ (broad, weak).
  • C-Br stretch : ~550–650 cm⁻¹.

The absence of free -NH peaks in some spectra may indicate tautomerism or hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃) :
  • Ethyl groups : δ 1.30–1.40 ppm (triplet, -CH₂CH₃), δ 4.20–4.40 ppm (quartet, -OCH₂).
  • Pyrazole protons : δ 6.80–7.20 ppm (singlet, H-5 adjacent to Br).
  • Ethoxy protons : δ 3.50–3.70 ppm (quartet, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) :
  • Ester carbonyl : δ ~165–170 ppm.
  • Pyrazole carbons : δ ~140–150 ppm (C-3, C-5), δ ~110–120 ppm (C-4).
  • Ethoxy carbons : δ ~60–70 ppm (-OCH₂), δ ~14–15 ppm (-CH₃).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak [M]⁺ appears at m/z 263 (100% relative abundance for ⁷⁹Br). Key fragments include:

  • m/z 215: Loss of ethoxy group (-OCH₂CH₃).
  • m/z 187: Cleavage of ester moiety (-COOEt).
  • m/z 79/81: Bromine isotopic pattern.

Tautomeric Behavior and Conformational Dynamics

Pyrazole derivatives exhibit tautomerism due to proton exchange between nitrogen atoms. In this compound, the 1H-tautomer is stabilized by intramolecular hydrogen bonding between the N-H group and the ethoxy oxygen. Substituent effects further influence equilibrium:

  • The electron-withdrawing bromine at C-5 reduces electron density at N-1, favoring the 1H-tautomer.
  • The ethoxy group at C-3 enhances resonance stabilization via conjugation with the pyrazole ring.

Conformational analysis reveals restricted rotation of the ethoxy and ester groups due to steric hindrance, favoring a planar arrangement for π-π stacking in solid-state structures.

Properties

IUPAC Name

ethyl 3-bromo-5-ethoxy-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-3-13-7-5(6(9)10-11-7)8(12)14-4-2/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAPVACMLDERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NN1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate typically involves the bromination of an appropriate pyrazole precursor followed by esterification. One common method involves the reaction of 3-ethoxy-1H-pyrazole-4-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate is part of a broader class of pyrazole derivatives known for their pharmacological activities. These compounds often exhibit anti-inflammatory, analgesic, and antidiabetic properties.

Therapeutic Potential

  • Anti-inflammatory and Analgesic Effects : Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. For instance, compounds related to this compound have shown promising results in preclinical models for treating inflammatory diseases .
  • Antidiabetic Activity : Research indicates that certain pyrazole derivatives may act as potential antidiabetic agents by enhancing insulin sensitivity and lowering blood glucose levels. The structural features of this compound could contribute to similar mechanisms .

Synthetic Utility

The compound serves as an important building block in organic synthesis, particularly in the development of more complex pyrazole derivatives.

Synthesis of Derivatives

This compound can be used to synthesize various substituted pyrazoles through nucleophilic substitution reactions or coupling reactions with aryl halides. This versatility makes it valuable for creating libraries of compounds for biological screening .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name CAS No. Molecular Formula Substituents (Positions) Similarity Score Key Features
This compound 478968-48-8 C₈H₁₁BrN₂O₃ Br (5), OEt (3), COOEt (4) 1.00 (Reference) Bromine enhances reactivity for cross-coupling; ethoxy improves solubility
4-Methoxypyrimidine-5-carboxylic acid 72411-89-3 C₆H₆N₂O₃ OMe (4), COOH (5) 0.83 Pyrimidine core; carboxylic acid group enables salt formation
5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid 1365939-36-1 C₇H₁₀N₂O₃ OEt (5), Me (1), COOH (4) 0.56 Methyl group at N1 enhances stability; carboxylic acid aids derivatization
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate 1591827-16-5 C₇H₇ClN₂O₃ Cl (6), OMe (3), COOMe (4) 0.56 Pyridazine ring; chloro substituent increases electrophilicity

Key Differences and Implications

Core Heterocycle :

  • The reference compound and 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid share a pyrazole ring, whereas 4-methoxypyrimidine-5-carboxylic acid and methyl 6-chloro-3-methoxypyridazine-4-carboxylate feature pyrimidine and pyridazine cores, respectively. Pyrimidines and pyridazines often exhibit distinct electronic properties, influencing binding affinity in biological targets .

Substituent Effects: Bromine vs. Ethoxy vs.

Functional Groups :

  • The ethyl ester in the reference compound contrasts with the carboxylic acid in 4-methoxypyrimidine-5-carboxylic acid. Esters are typically more hydrolytically stable under physiological conditions, whereas carboxylic acids facilitate ionic interactions in active sites .

Biological Activity

Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₈H₁₁BrN₂O₃
  • Molecular Weight : Approximately 251.09 g/mol
  • Structural Components :
    • A pyrazole ring
    • An ethoxy group at the 3-position
    • A bromine atom at the 5-position
    • A carboxylate group at the 4-position

The unique combination of these substituents influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies suggest that this compound possesses anticancer properties, particularly against certain cancer cell lines. It appears to induce apoptosis (programmed cell death) in cancer cells, which may be mediated through the activation of specific signaling pathways. The bromine substituent is believed to enhance its electrophilicity, facilitating interactions with cellular targets involved in cancer progression .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In animal models, it has shown efficacy in reducing edema and inflammation, suggesting potential use as a therapeutic agent in inflammatory diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammation and tumorigenesis.
  • Cell Signaling Modulation : The compound could influence various cell signaling pathways that regulate cell proliferation and apoptosis.
  • Electrophilic Interactions : The presence of the bromine atom enhances its ability to form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameKey FeaturesBiological Activity
Ethyl 5-bromo-1H-pyrazole-4-carboxylateLacks ethoxy group; different reactivityModerate antimicrobial activity
Ethyl 3-ethoxy-1H-pyrazole-4-carboxylateDifferent substitution patternLimited anticancer properties
Ethyl 5-chloro-3-ethoxy-1H-pyrazole-4-carboxylateChlorine instead of bromineVaries; less potent than brominated

This table highlights how substitution patterns impact biological activities, particularly regarding antimicrobial and anticancer effects.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer, with a reduction rate exceeding 50% compared to controls.
  • Anti-inflammatory Response : In a carrageenan-induced paw edema model, treatment with this compound resulted in a notable decrease in inflammation markers compared to untreated groups .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate?

Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, triazenylpyrazole precursors can be used, where intermediates like ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate are generated through azide substitution reactions. Key steps include:

  • Dissolving triazenyl intermediates in methylene chloride.
  • Adding azido(trimethyl)silane and trifluoroacetic acid under controlled temperatures (0–50°C).
  • Monitoring reaction progress via TLC and purifying via flash chromatography (cyclohexane/ethyl acetate gradient) .
    Characterization involves NMR (¹H, ¹³C), IR, and mass spectrometry to confirm structural integrity .

Advanced: How can computational chemistry aid in predicting the reactivity or intermolecular interactions of this pyrazole derivative?

Answer:
Density Functional Theory (DFT) calculations are used to model electronic properties and hydrogen-bonding patterns. For similar pyrazole-carboxylates, studies correlate experimental spectral data (IR, NMR) with computed parameters to validate tautomeric forms or reactive sites. For example:

  • Hydrogen-bonding motifs can be analyzed using graph-set theory to predict aggregation behavior in crystals .
  • Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions, guiding functionalization strategies .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • ¹H NMR : Peaks for the ethoxy group (δ ~4.28 ppm, quartet) and aromatic protons (δ ~7.5–8.0 ppm) confirm substitution patterns.
  • ¹³C NMR : Signals at ~161.5 ppm (ester carbonyl) and ~105–150 ppm (pyrazole ring carbons) validate the core structure.
  • IR : Strong absorption at ~2129 cm⁻¹ (azide stretch) and ~1681 cm⁻¹ (ester C=O) are diagnostic .
  • HRMS : Exact mass matching (e.g., [M]+ at m/z 349.0169) ensures molecular formula accuracy .

Advanced: How can crystallographic tools like SHELX or Mercury resolve structural ambiguities in pyrazole derivatives?

Answer:

  • SHELX : Direct methods in SHELXS/SHELXD solve crystal structures from X-ray diffraction data, while SHELXL refines them via least-squares minimization. For small molecules, this resolves disorder in substituents (e.g., ethoxy vs. bromo orientations) .
  • Mercury : Visualizes hydrogen-bonding networks and void spaces. The Materials Module compares packing motifs across derivatives, aiding polymorph identification .

Advanced: How to address contradictions in reported synthetic yields or spectral data for this compound?

Answer:

  • Reaction Optimization : Varying catalysts (e.g., TFA vs. Lewis acids) or solvents (DMF vs. CH₂Cl₂) can improve yields. achieved 96% yield using dry-load flash chromatography .
  • Data Validation : Cross-check NMR assignments with DEPT-135 or 2D-COSY to resolve peak overlaps. For crystallographic discrepancies, validate unit cells against Cambridge Structural Database entries .

Basic: What are the safety and handling protocols for this compound during laboratory synthesis?

Answer:

  • Toxicity : Limited data exist, but assume acute toxicity based on structural analogs. Use fume hoods and PPE (gloves, goggles).
  • Waste Disposal : Follow institutional guidelines for halogenated waste. Incineration or licensed disposal is recommended .

Advanced: How does substituent electronic effects (bromo vs. ethoxy) influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • The bromo group facilitates Suzuki-Miyaura coupling (e.g., with aryl boronic acids), while the ethoxy group acts as an electron donor, stabilizing intermediates.
  • Computational studies (e.g., Fukui indices) predict regioselectivity in electrophilic substitutions .

Basic: What databases or resources provide reliable crystallographic or spectral data for this compound?

Answer:

  • Cambridge Structural Database (CSD) : Search via Mercury using SMILES or InChIKey for structural analogs .
  • PubChem : Provides experimental/computed spectral data but cross-validate with primary literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.